molecular formula C12H10N2O4 B2645922 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 944889-52-5

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2645922
CAS No.: 944889-52-5
M. Wt: 246.222
InChI Key: HGFAMXXFTBIGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenoxymethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Benzylthio)phenyl)-6-oxo-2-((4-(trifluoromethyl)benzyl)thio)-1,6-dihydropyrimidine-5-carbonitrile
  • 2-(5-cyano-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)-pyrimidin-4-yl) hydrazine carbothioamide

Uniqueness

6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the phenoxymethyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

6-oxo-2-(phenoxymethyl)-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-11-9(12(16)17)6-13-10(14-11)7-18-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFAMXXFTBIGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.